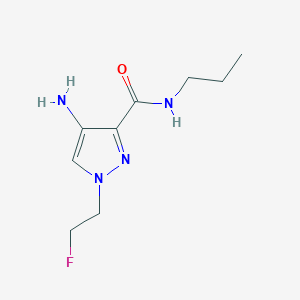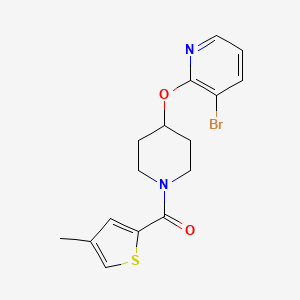
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone, also known as BPPM, is a novel compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Mallesha and Mohana (2014) focused on the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their in vitro antibacterial and antifungal activities. Some of these compounds showed good antimicrobial activity against pathogenic bacterial and fungal strains, indicating their potential in developing new antimicrobial agents. This study exemplifies how piperidin-4-yl)methanone derivatives, which are structurally related to the query compound, can be synthesized and evaluated for their biological activities (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a compound involving piperidin-4-yl)methanone oxime, revealing insights into its structural properties and interactions. The study provided a detailed analysis of the molecule's structure, including its crystal formation, hydrogen bonding, and molecular interactions, which are crucial for understanding the compound's potential applications in materials science and molecular engineering (Karthik et al., 2021).
Eigenschaften
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2S/c1-11-9-14(22-10-11)16(20)19-7-4-12(5-8-19)21-15-13(17)3-2-6-18-15/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRIKMVXZYUNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
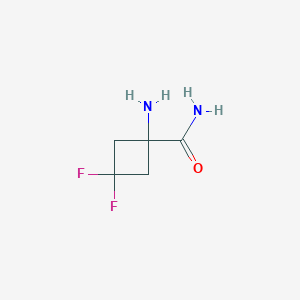
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-bis(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2875171.png)
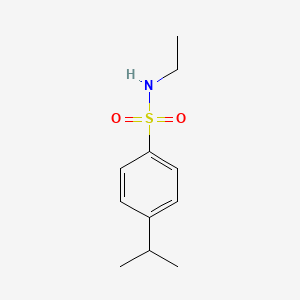
![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2875174.png)
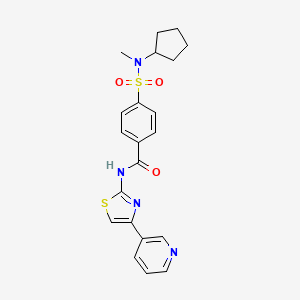
![Methyl 4-[({[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2875178.png)
![Methyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875179.png)

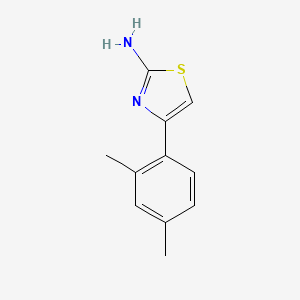
![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2875186.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2875187.png)


